molecular formula C12H15ClFN3O B5340049 N-(3-chloro-4-fluorophenyl)-4-methylpiperazine-1-carboxamide

N-(3-chloro-4-fluorophenyl)-4-methylpiperazine-1-carboxamide

Cat. No.: B5340049
M. Wt: 271.72 g/mol
InChI Key: NXNSYCKBVYAJAX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-methylpiperazine-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a 3-chloro-4-fluorophenyl group and a carboxamide group, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-methylpiperazine-1-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with 4-methylpiperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-methylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent, particularly in the modulation of neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity by binding to allosteric sites, thereby influencing signal transduction pathways. This modulation can lead to various physiological effects, depending on the receptor type and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-4-methylpiperazine-1-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperazine and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN3O/c1-16-4-6-17(7-5-16)12(18)15-9-2-3-11(14)10(13)8-9/h2-3,8H,4-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNSYCKBVYAJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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